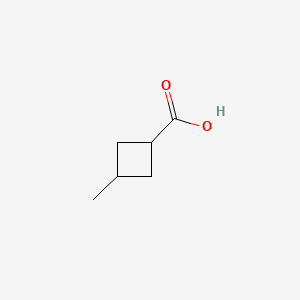

3-Methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-Methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylcyclobutanecarboxylic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 3-Methylcyclobutanecarboxylic Acid

Abstract

3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid with a four-membered cyclobutane ring, a methyl group, and a carboxylic acid functional group.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, synthesis, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

3-Methylcyclobutanecarboxylic acid is typically a colorless to light yellow liquid at room temperature.[2][3] The presence of the carboxylic acid group imparts acidic properties to the molecule.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| CAS Number | 57252-83-2 | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 194 °C | [2][3] |

| Density | 1.105 g/cm³ | [2][3] |

| Flash Point | 88 °C | [2][3] |

| pKa | 4.81 ± 0.40 (Predicted) | [2][3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methylcyclobutanecarboxylic acid.

| Spectroscopic Data | Description |

| Mass Spectrometry (GC-MS) | The calculated mass of C6H10O2 is 114.[2] |

| Infrared (IR) Spectroscopy | As a carboxylic acid, the IR spectrum is expected to show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum would be expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) in the region of 10-13 ppm.[5] Signals for the protons on the cyclobutane ring and the methyl group would appear in the aliphatic region. |

Chemical Reactivity and Synthesis

The chemical behavior of 3-Methylcyclobutanecarboxylic acid is primarily dictated by the carboxylic acid functional group.

General Reactivity

-

Acidity: The carboxylic acid group can deprotonate to form a carboxylate salt.

-

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.[1]

-

Decarboxylation: Under certain conditions, it can undergo decarboxylation to lose carbon dioxide.[1]

-

Polymerization: 3-Methylcyclobutanecarboxylic acid is a reactant used in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP).[2][3]

Caption: General reactivity of 3-Methylcyclobutanecarboxylic acid.

Synthesis

A common laboratory synthesis of 3-Methylcyclobutanecarboxylic acid involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[2][3]

Experimental Protocol: Synthesis from 3-Methylenecyclobutanecarboxylic Acid [2][3]

-

Reactants:

-

3-Methylenecyclobutanecarboxylic acid (1 g)

-

10% Palladium on carbon (Pd/C) catalyst (0.19 g)

-

Methanol (20 mL)

-

Hydrogen gas (H₂)

-

-

Procedure: a. Combine 3-methylenecyclobutanecarboxylic acid and the Pd/C catalyst in methanol in a suitable reaction flask. b. Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon). c. Continue stirring overnight. d. Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst. e. Concentrate the filtrate under vacuum to yield the product, 3-methylcyclobutanecarboxylic acid.

Caption: Synthesis workflow for 3-Methylcyclobutanecarboxylic acid.

Safety and Handling

Proper safety precautions should be observed when handling 3-Methylcyclobutanecarboxylic acid.

| Hazard Category | GHS Hazard Statements |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]

- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 3. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2 [amp.chemicalbook.com]

- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid (CAS 57252-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutanecarboxylic acid, with CAS number 57252-83-2, is a substituted cyclobutane derivative. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational properties, which can impart favorable characteristics to drug candidates, such as improved potency, selectivity, and metabolic stability.[1] This technical guide provides a comprehensive overview of the available scientific and technical data on 3-methylcyclobutanecarboxylic acid, including its chemical and physical properties, synthesis, safety information, and potential applications in research and drug development. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide also explores the broader context of cyclobutane-containing molecules in medicinal chemistry to highlight its potential as a valuable building block.

Chemical and Physical Properties

3-Methylcyclobutanecarboxylic acid is a colorless to light yellow liquid at room temperature.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57252-83-2 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| IUPAC Name | 3-methylcyclobutane-1-carboxylic acid | [4] |

| Synonyms | 3-Methylcyclobutylcarboxylic acid, Cyclobutanecarboxylic acid, 3-methyl- | [2][3][4] |

| Boiling Point | 194 °C | [2] |

| Density | 1.105 g/cm³ | [2] |

| Flash Point | 88 °C | [2] |

| pKa (Predicted) | 4.81 ± 0.40 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Structural Identifiers:

| Identifier | Value | Source(s) |

| SMILES | CC1CC(C1)C(=O)O | [4] |

| InChI | InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | [4] |

| InChIKey | ZLXHOVJKNATDMT-UHFFFAOYSA-N | [4] |

Synthesis

A general and accessible method for the synthesis of 3-methylcyclobutanecarboxylic acid involves the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid.[2]

Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid

Materials:

-

3-Methylenecyclobutanecarboxylic acid (1 g)

-

10% Palladium on carbon (Pd/C) catalyst (0.19 g)

-

Methanol (20 mL)

-

Hydrogen gas (H₂) balloon

Procedure:

-

In a suitable reaction flask, combine 3-methylenecyclobutanecarboxylic acid and the Pd/C catalyst in methanol.

-

Create a hydrogen atmosphere by securely attaching a hydrogen-filled balloon to the flask.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion of the reaction (which can be monitored by techniques such as TLC or GC-MS), filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate under vacuum to yield the final product, 3-methylcyclobutanecarboxylic acid.

Yield: Approximately 760 mg.[2]

Logical Workflow for Synthesis:

References

- 1. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 3. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]

- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclobutanecarboxylic Acid

Introduction

3-Methylcyclobutanecarboxylic acid (CAS No: 57252-83-2) is a cyclic carboxylic acid featuring a four-membered cyclobutane ring substituted with both a methyl group and a carboxylic acid functional group.[1] Its molecular formula is C6H10O2.[1][2][3][4] This compound serves as a valuable building block in organic synthesis and may act as an intermediate in the creation of more complex molecules for academic and industrial research.[1] The presence of the carboxylic acid group confers acidic properties and allows for reactions such as esterification, while the methyl group introduces branching that influences its physical characteristics like solubility and volatility.[1]

Quantitative Physical Properties

The known physical and chemical properties of 3-Methylcyclobutanecarboxylic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2][3][4] |

| Molecular Weight | 114.14 g/mol | [1][2][3][4] |

| Physical State | Colorless to light yellow liquid at room temperature | [1][4][5] |

| Boiling Point | 194 °C (at 760 mmHg) | [2][4][5] |

| Density | 1.105 g/cm³ | [2][4] |

| Flash Point | 88 °C | [2][4][5] |

| pKa | 4.81 ± 0.40 (Predicted) | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry | [2][4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of 3-Methylcyclobutanecarboxylic acid.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 3-Methylcyclobutanecarboxylic acid, a common method is distillation.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A small sample of 3-Methylcyclobutanecarboxylic acid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is heated gently using a heating mantle.

-

The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

-

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube) and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid (3-Methylcyclobutanecarboxylic acid), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The procedure is repeated with a reference liquid of known density, typically deionized water, at the same temperature.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of carboxylic acids is influenced by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon chain.[6] Smaller carboxylic acids are generally soluble in water.[6][7]

-

Apparatus: Test tubes, vortex mixer, and a selection of polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene) solvents.

-

Procedure:

-

A small, measured amount of 3-Methylcyclobutanecarboxylic acid (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for any undissolved solute.

-

If the solute dissolves completely, the substance is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of 3-Methylcyclobutanecarboxylic acid.

Caption: Logical workflow for determining physical properties.

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]

- 2. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2 [amp.chemicalbook.com]

- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 5. 3-Methylcyclobutanecarboxylic acid | 57252-83-2 [sigmaaldrich.com]

- 6. ck12.org [ck12.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Guide to the Molecular Structure and Stereoisomers of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, presents a compelling case study in stereoisomerism. Its deceptively simple structure gives rise to a fascinating array of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This technical guide provides a comprehensive overview of the molecular structure of 3-methylcyclobutanecarboxylic acid and delves into the complexities of its stereoisomers. This document will explore the different types of isomers, their structural relationships, and available physicochemical data.

Molecular Structure

The fundamental structure of 3-methylcyclobutanecarboxylic acid consists of a four-membered cyclobutane ring. A methyl group (-CH₃) is attached to the third carbon atom, and a carboxylic acid group (-COOH) is bonded to the first carbon atom. The molecular formula for this compound is C₆H₁₀O₂.[1][2] The numbering of the cyclobutane ring begins at the carbon atom bearing the carboxylic acid group.

Stereoisomerism in 3-Methylcyclobutanecarboxylic Acid

The presence of two chiral centers at the C1 and C3 positions of the cyclobutane ring is the source of stereoisomerism in 3-methylcyclobutanecarboxylic acid. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into enantiomeric pairs and diastereomeric pairs. The stereoisomers are broadly classified into cis and trans diastereomers, which describe the relative orientation of the methyl and carboxylic acid groups with respect to the plane of the cyclobutane ring.

The four stereoisomers are:

-

(cis isomers): (1R,3S)-3-methylcyclobutanecarboxylic acid and (1S,3R)-3-methylcyclobutanecarboxylic acid

-

(trans isomers): (1R,3R)-3-methylcyclobutanecarboxylic acid and (1S,3S)-3-methylcyclobutanecarboxylic acid

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Data

Precise experimental data for each individual stereoisomer of 3-methylcyclobutanecarboxylic acid is not extensively documented in publicly available literature. However, data for the unresolved mixture and the separated cis and trans isomers provide valuable insights.

| Property | 3-Methylcyclobutanecarboxylic acid (unresolved) | cis-3-Methylcyclobutanecarboxylic acid | trans-3-Methylcyclobutanecarboxylic acid |

| CAS Number | 57252-83-2[1][2] | 87863-08-9 | 87863-09-0[3] |

| Molecular Formula | C₆H₁₀O₂[1][2] | C₆H₁₀O₂ | C₆H₁₀O₂[3] |

| Molecular Weight | 114.14 g/mol [1][2] | 114.14 g/mol | 114.14 g/mol [3] |

| Boiling Point | 194 °C at 760 mmHg | Data not available | 194 °C (predicted) |

| Density | Data not available | Data not available | 1.105 g/cm³ (predicted) |

| Flash Point | 88 °C | Data not available | Data not available |

| Optical Rotation | Racemic mixture; no optical activity | Data not available for individual enantiomers | Data not available for individual enantiomers |

Experimental Protocols

A potential synthetic workflow for obtaining the different stereoisomers is outlined below. This represents a logical synthetic pathway rather than a documented experimental protocol.

Note on Experimental Protocols: The successful synthesis and separation of the individual stereoisomers would require significant methods development, including the optimization of reaction conditions and the selection of appropriate chiral resolving agents or chiral chromatography techniques.

Conclusion

3-Methylcyclobutanecarboxylic acid serves as an excellent model for understanding the principles of stereoisomerism in cyclic systems. The presence of two chiral centers leads to the existence of four distinct stereoisomers, comprising two pairs of enantiomers which are diastereomers of each other. While comprehensive experimental data for each individual stereoisomer is currently limited in the public domain, the foundational knowledge of their structure and relationships provides a critical starting point for further research. The development of robust, stereoselective synthetic routes and the characterization of the individual stereoisomers will be crucial for unlocking their full potential in fields such as medicinal chemistry and materials science, where stereochemistry often plays a pivotal role in determining biological activity and material properties.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 3-methylcyclobutanecarboxylic acid, focusing on their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and comparative data to facilitate further investigation and application of these compounds.

Introduction

3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid featuring a four-membered carbocyclic ring. The presence of two substituents on the cyclobutane ring, a methyl group and a carboxylic acid group, gives rise to geometric isomerism, resulting in the existence of cis and trans diastereomers. In the cis isomer, the methyl and carboxyl groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The distinct spatial arrangement of these functional groups imparts different physical, chemical, and potentially biological properties to each isomer, making their individual synthesis and characterization crucial for various research applications.

Physicochemical Properties

While specific experimental data for the individual isomers is not extensively documented in publicly available literature, general properties for 3-methylcyclobutanecarboxylic acid (as a mixture of isomers) have been reported. It is typically a colorless liquid or a low-melting solid.[1] The differing spatial arrangement of the functional groups in the cis and trans isomers is expected to lead to variations in their physical properties such as boiling point, melting point, and polarity. Generally, trans isomers of cyclic compounds tend to have higher melting points due to more efficient crystal packing, while cis isomers may exhibit higher boiling points due to increased polarity.[2][3][4]

Table 1: General Physicochemical Data for 3-Methylcyclobutanecarboxylic Acid (Isomer Mixture)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 194 °C | [5] |

| Density | 1.105 g/cm³ | [5] |

| pKa | 4.81 ± 0.40 (Predicted) | [6] |

| CAS Number (Mixture) | 57252-83-2 | [1] |

| CAS Number (cis) | 87863-08-9 | [7] |

| CAS Number (trans) | 87863-09-0 | [7] |

Synthesis and Separation of Isomers

The synthesis of 3-methylcyclobutanecarboxylic acid typically yields a mixture of cis and trans isomers. The separation of these isomers is a critical step for their individual study and application.

General Synthesis

A common route to 3-methylcyclobutanecarboxylic acid involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid. This precursor can be synthesized through various methods, including the hydrolysis of its corresponding ester.

Experimental Protocol: Synthesis of 3-Methylcyclobutanecarboxylic Acid [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.19 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature overnight.

-

Work-up: Upon reaction completion (monitored by techniques such as TLC or GC-MS), filter the mixture to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-methylcyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Caption: Synthetic workflow for 3-methylcyclobutanecarboxylic acid.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of 3-methylcyclobutanecarboxylic acid can be challenging due to their similar physical properties. Techniques analogous to those used for separating similar cyclic carboxylic acid isomers can be employed.

Potential Separation Methodologies:

-

Fractional Crystallization: This classical method relies on the differential solubility of the two isomers in a given solvent system. Due to its generally higher symmetry, the trans isomer is expected to have a higher melting point and lower solubility, potentially allowing it to crystallize out of a solution containing the mixture, leaving the cis isomer enriched in the mother liquor.[8]

-

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system could be employed to separate the isomers based on their differing polarities.

-

Derivatization and Separation: The isomers can be converted into diastereomeric derivatives (e.g., amides or esters) by reacting the carboxylic acid mixture with a chiral amine or alcohol. These diastereomers will have different physical properties (e.g., solubility, chromatographic retention) and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers will yield the pure cis and trans isomers of the acid.[9][10]

Experimental Protocol (Conceptual): Separation via Diastereomeric Salt Formation [9][10]

-

Salt Formation: Dissolve the mixture of cis and trans-3-methylcyclobutanecarboxylic acid in a suitable solvent. Add a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) to form diastereomeric salts.

-

Fractional Crystallization: Isolate one of the diastereomeric salts by fractional crystallization based on its lower solubility.

-

Isolation of Isomer: Treat the isolated diastereomeric salt with a strong acid to regenerate the pure carboxylic acid isomer.

-

Isolation of the Other Isomer: The other diastereomeric salt remaining in the mother liquor can be treated with a strong acid to yield the other isomer.

-

Purification: Further purify the individual isomers by recrystallization or chromatography.

Caption: Logical workflow for isomer separation via diastereomeric salt formation.

Spectroscopic Characterization

The structural differences between the cis and trans isomers can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption between 1700-1725 cm⁻¹.[11][12][13] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to their different symmetries and vibrational modes. A vapor phase IR spectrum for cis-3-methylcyclobutanecarboxylic acid is available in the SpectraBase database.[6]

Table 2: Key IR Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | 2500-3300 | Strong, very broad |

| C-H stretch (alkane) | 2850-3000 | Medium to strong |

| C=O stretch | 1700-1725 | Strong |

| C-O stretch | 1210-1320 | Medium |

| O-H bend | 920-950 | Medium, broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons will differ significantly due to the different spatial relationships between the substituents.

-

¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). The protons on the cyclobutane ring will exhibit complex splitting patterns. The relative stereochemistry can often be determined by analyzing the coupling constants between the protons on the ring.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (around 175-185 ppm).[1][14][15][16][17][18][19] The chemical shifts of the cyclobutane ring carbons will also be influenced by the stereochemistry of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -COOH | 10-13 |

| ¹H | -CH- (cyclobutane) | 1.5-3.0 |

| ¹H | -CH₂- (cyclobutane) | 1.5-2.5 |

| ¹H | -CH₃ | 0.9-1.2 |

| ¹³C | -COOH | 175-185 |

| ¹³C | -CH- (cyclobutane) | 30-50 |

| ¹³C | -CH₂- (cyclobutane) | 20-40 |

| ¹³C | -CH₃ | 15-25 |

Conclusion

The cis and trans isomers of 3-methylcyclobutanecarboxylic acid represent valuable building blocks in organic synthesis and medicinal chemistry. While their synthesis as a mixture is straightforward, their separation into individual stereoisomers is essential for the targeted development of new molecules with specific three-dimensional structures. This guide has outlined the key physicochemical properties, a general synthetic route, potential separation strategies, and the expected spectroscopic characteristics of these isomers. The provided experimental protocols and data tables serve as a foundation for researchers to further explore and utilize these compounds in their respective fields. Further research is warranted to establish a comprehensive and comparative dataset of the physical and spectroscopic properties of the pure cis and trans isomers.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. longdom.org [longdom.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. ijpbs.com [ijpbs.com]

- 10. jetir.org [jetir.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. web.pdx.edu [web.pdx.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

An In-Depth Technical Guide to the Spectral Data of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the cis and trans isomers of 3-methylcyclobutanecarboxylic acid. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values based on established spectroscopic principles, alongside detailed, standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for cis- and trans-3-methylcyclobutanecarboxylic acid. These predictions are derived from empirical rules, correlation tables, and analysis of fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Isomer | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| cis | H-1 (CH-COOH) | 2.8 - 3.2 | Quintet | 8.0 |

| H-2, H-4 (CH₂) | 2.2 - 2.5 | Multiplet | ||

| H-3 (CH-CH₃) | 2.0 - 2.3 | Multiplet | ||

| H-5 (CH₃) | 1.1 - 1.3 | Doublet | 7.0 | |

| COOH | 10.0 - 12.0 | Singlet (broad) | ||

| trans | H-1 (CH-COOH) | 2.7 - 3.1 | Quintet | 8.0 |

| H-2, H-4 (CH₂) | 2.1 - 2.4 | Multiplet | ||

| H-3 (CH-CH₃) | 1.9 - 2.2 | Multiplet | ||

| H-5 (CH₃) | 1.0 - 1.2 | Doublet | 7.0 | |

| COOH | 10.0 - 12.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Isomer | Carbon Assignment | Predicted Chemical Shift (ppm) |

| cis | C=O | 178 - 182 |

| C-1 (CH-COOH) | 40 - 45 | |

| C-2, C-4 (CH₂) | 30 - 35 | |

| C-3 (CH-CH₃) | 25 - 30 | |

| C-5 (CH₃) | 18 - 22 | |

| trans | C=O | 178 - 182 |

| C-1 (CH-COOH) | 40 - 45 | |

| C-2, C-4 (CH₂) | 28 - 33 | |

| C-3 (CH-CH₃) | 23 - 28 | |

| C-5 (CH₃) | 17 - 21 |

Table 3: Predicted IR Spectral Data (Neat)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 2500-3300 | Broad, Strong | Carboxylic Acid (Dimer) |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong | Alkane |

| C=O stretch | 1700-1725 | Strong | Carboxylic Acid (Dimer) |

| C-O stretch | 1210-1320 | Strong | Carboxylic Acid |

| O-H bend | 920-950 | Medium, Broad | Carboxylic Acid |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| Predicted m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | Moderate | [M]⁺ | Molecular Ion |

| 99 | Moderate | [M - CH₃]⁺ | Loss of methyl radical |

| 71 | Strong | [M - COOH]⁺ | Loss of carboxyl radical |

| 69 | Moderate | [C₅H₉]⁺ | Ring cleavage and rearrangement |

| 57 | Strong | [C₄H₉]⁺ | Further fragmentation |

| 45 | Moderate | [COOH]⁺ | Carboxyl cation |

| 41 | Strong | [C₃H₅]⁺ | Allyl cation from ring fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of 3-methylcyclobutanecarboxylic acid and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a small drop of neat 3-methylcyclobutanecarboxylic acid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dilute the 3-methylcyclobutanecarboxylic acid sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2. Mass Spectrometry Detection (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-methylcyclobutanecarboxylic acid. The provided predicted data and standardized protocols offer a robust starting point for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

An In-depth Technical Guide to the Solubility and Stability of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutanecarboxylic acid is a substituted cycloalkane bearing a carboxylic acid functional group. Its unique structural characteristics, including the strained cyclobutane ring and the presence of both a hydrophobic methyl group and a hydrophilic carboxylic acid, dictate its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of 3-Methylcyclobutanecarboxylic acid, drawing upon available data and established principles of organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide integrates general knowledge of carboxylic acids and cyclobutane derivatives with predicted values to offer a robust resource for laboratory and development settings.

Chemical and Physical Properties

3-Methylcyclobutanecarboxylic acid is a liquid at room temperature.[1] The presence of the carboxylic acid moiety imparts acidic properties, allowing for reactions such as esterification and decarboxylation.[1] The methyl group introduces branching, which can influence physical properties like solubility and volatility.[1]

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [2][3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 194 °C at 760 mmHg | [3] |

| Density | 1.105 g/cm³ | [3] |

| Flash Point | 88 °C | [3] |

| pKa (Predicted) | 4.81 ± 0.40 | [3] |

Solubility Profile

The solubility of 3-Methylcyclobutanecarboxylic acid is governed by the interplay between its polar carboxylic acid group and its nonpolar cyclobutane and methyl components. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the alkyl framework contributes to solubility in nonpolar organic solvents.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The carboxylic acid group can form hydrogen bonds with water. Solubility is expected to increase significantly at pH values above the pKa due to the formation of the more polar carboxylate salt. |

| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group. |

| Dichloromethane, Chloroform | Soluble | The overall molecule has significant nonpolar character, allowing for solubility in these less polar organic solvents. |

| Diethyl Ether | Soluble | A common solvent for organic acids of moderate polarity. |

| Hexane, Toluene | Sparingly soluble | The polarity of the carboxylic acid group limits solubility in highly nonpolar, non-hydrogen bonding solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 3-Methylcyclobutanecarboxylic acid is the shake-flask method, consistent with OECD Guideline 105.

Objective: To determine the saturation concentration of 3-Methylcyclobutanecarboxylic acid in a given solvent at a specific temperature.

Materials:

-

3-Methylcyclobutanecarboxylic acid

-

Selected solvents (e.g., water, ethanol, hexane)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Add an excess amount of 3-Methylcyclobutanecarboxylic acid to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the mixture to stand to permit the separation of undissolved solute.

-

Centrifuge the sample to further separate the solid phase.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of 3-Methylcyclobutanecarboxylic acid in the aliquot using a validated analytical method.

The following diagram illustrates the general workflow for this experimental protocol.

Stability Profile

The stability of 3-Methylcyclobutanecarboxylic acid is influenced by its constituent functional groups and the inherent strain of the cyclobutane ring. In general, the product is stable under normal handling and storage conditions.[4]

Thermal Stability

Carboxylic acids can undergo thermal decomposition, primarily through decarboxylation, at elevated temperatures.[5] The stability of the cyclobutane ring is lower than that of larger cycloalkanes due to ring strain, but it is less reactive than cyclopropane.[6][7] Thermal degradation of 3-Methylcyclobutanecarboxylic acid would likely proceed via decarboxylation to form methylcyclobutane, with potential for further decomposition at higher temperatures.

Photostability

While specific photostability data for 3-Methylcyclobutanecarboxylic acid is unavailable, compounds with cyclobutane rings can be formed through [2+2] photodimerization reactions, suggesting a potential for photoreactivity under UV irradiation.[6] It is advisable to protect the compound from prolonged exposure to light.

pH Stability

The primary determinant of pH stability for 3-Methylcyclobutanecarboxylic acid is the carboxylic acid group.

-

Acidic Conditions (pH < 4): The compound is expected to be stable.

-

Neutral Conditions (pH 6-8): The compound should remain stable.

-

Basic Conditions (pH > 9): In the presence of strong bases, the carboxylate salt will form. While generally stable, prolonged exposure to harsh basic conditions at elevated temperatures could potentially promote ring-opening or other degradation pathways, though this is less likely than with the more strained cyclopropane ring.

Reactivity and Incompatibilities

3-Methylcyclobutanecarboxylic acid is incompatible with strong oxidizing agents and strong bases.[4] The carboxylic acid group will react with bases in a standard acid-base neutralization.

The following diagram illustrates the key factors influencing the stability of 3-Methylcyclobutanecarboxylic acid.

Experimental Protocols for Stability Assessment

Standardized guidelines for stability testing are provided by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[8][9][10]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

3-Methylcyclobutanecarboxylic acid

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidation)

-

High-intensity light source (for photostability)

-

Oven (for thermal stress)

-

Validated HPLC or GC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Oxidation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: Expose the solid or a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the compound, as a solid and in solution, to a controlled light source as per ICH Q1B guidelines.

-

Analyze all stressed samples at appropriate time points using a stability-indicating analytical method to quantify the parent compound and detect any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that 3-Methylcyclobutanecarboxylic acid is directly involved in any specific biological signaling pathways. Its structural similarity to endogenous small-molecule acids could potentially lead to interactions with various enzymes or receptors, but this remains a subject for future research.

Conclusion

3-Methylcyclobutanecarboxylic acid is a compound with a predictable, yet not extensively documented, solubility and stability profile. Its solubility is dictated by the balance of its polar carboxylic acid head and nonpolar alkyl body, making it soluble in a range of organic solvents and sparingly soluble in neutral water. Its stability is generally good under standard conditions, with potential for degradation under high heat, UV light, and extreme pH. The provided experimental protocols offer a framework for generating specific, quantitative data for this compound, which is essential for its application in research and drug development.

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]

- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. ICH Official web site : ICH [ich.org]

A Comprehensive Technical Guide to the Safety and Handling of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Methylcyclobutanecarboxylic acid. The information is compiled to ensure safe laboratory practices and to provide essential information for risk assessments in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Methylcyclobutanecarboxylic acid is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 57252-83-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 194 °C at 760 mmHg |

| Flash Point | 88 °C |

| Density | 1.105 g/cm³ |

| pKa | 4.81 ± 0.40 (Predicted) |

| Storage Temperature | Room Temperature, in a dry, sealed place |

Hazard Identification and GHS Classification

3-Methylcyclobutanecarboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to understand these classifications to implement appropriate safety measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |

| Corrosive | Danger | GHS05 |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Toxicological Information

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: Work with 3-Methylcyclobutanecarboxylic acid should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[2]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1]

General Hygiene Practices

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Avoid contact with skin and eyes.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and sealed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Accidental Release Measures and Spill Handling

In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

References

An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals

Introduction

3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 3-Methylcyclobutanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer 3-Methylcyclobutanecarboxylic acid, primarily for research and development purposes. The compound is typically available in purities ranging from 95% to over 97%. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| CymitQuimica | 57252-83-2 | 97% | 1g, 10g, 25g, 250g |

| ChemicalBook | 57252-83-2 | 85.0-99.8% | Gram to bulk quantities |

| Apollo Scientific | 57252-83-2 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| AChemBlock | 87863-09-0 (trans-isomer) | 97% | Inquire for quantities |

| Sigma-Aldrich | 57252-83-2 | 97% | Inquire for quantities |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 194 °C | [1] |

| Density | 1.105 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Experimental Protocols

Synthesis of 3-Methylcyclobutanecarboxylic Acid

A common method for the synthesis of 3-Methylcyclobutanecarboxylic acid involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1]

Materials:

-

3-Methylenecyclobutanecarboxylic acid (1 g)

-

10% Palladium on carbon (Pd/C) (0.19 g)

-

Methanol (20 mL)

-

Hydrogen gas (H₂)

Procedure:

-

Combine 3-methylenecyclobutanecarboxylic acid and 10% Pd/C in a reaction flask.

-

Add methanol to the flask to dissolve the starting material.

-

Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Continue stirring overnight to ensure the reaction goes to completion.

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under vacuum to yield 3-Methylcyclobutanecarboxylic acid.

A schematic of this synthesis workflow is presented below.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of 3-Methylcyclobutanecarboxylic acid. A method for a similar compound, methyl cyclohexanecarboxylate, can be adapted.[2]

-

Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Oven Program: Initial temperature of 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min)

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for structural confirmation. For carboxylic acids, the acidic proton typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[3][4] Protons on the carbon adjacent to the carboxylic acid group are expected to resonate around 2-3 ppm.[4] In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm.[4]

Applications in Drug Discovery and Development

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and provide unique vectors for substituent placement.[5] The cyclobutane scaffold can act as a bioisostere for other cyclic or acyclic moieties, potentially improving pharmacokinetic and pharmacodynamic properties. While specific applications of 3-Methylcyclobutanecarboxylic acid in drug candidates are not widely published, its structural motifs are found in various biologically active compounds. For instance, cyclobutane derivatives have been explored as novel structural elements in bioactive peptides and as scaffolds for potent receptor inverse agonists.[6][7]

Potential Role in Signaling Pathways

Specific signaling pathways directly modulated by 3-Methylcyclobutanecarboxylic acid are not extensively documented in the scientific literature. However, as a carboxylic acid, it may participate in broader signaling events mediated by this functional group. Carboxylic acids are known to be involved in various metabolic and signaling pathways. The diagram below illustrates a generalized pathway where a carboxylic acid can act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Conclusion

3-Methylcyclobutanecarboxylic acid is a commercially accessible and synthetically versatile building block with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to aid researchers in their scientific endeavors. Further investigation into the specific biological activities and signaling pathways associated with this molecule is warranted to fully explore its therapeutic potential.

References

- 1. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 3-Methylcyclobutanecarboxylic Acid Derivatives as Modulators of the JAK-STAT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

December 28, 2025

Executive Summary

The cyclobutane moiety, a strained four-membered ring, is an increasingly important scaffold in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This technical guide explores the potential biological activity of derivatives of 3-methylcyclobutanecarboxylic acid, with a particular focus on their role as inhibitors of the Janus kinase (JAK) family of enzymes. While 3-methylcyclobutanecarboxylic acid itself is not extensively documented as a biologically active agent, its structural motif is a key component in a new generation of potent and selective JAK inhibitors. This guide provides a comprehensive overview of the quantitative data for relevant compounds, detailed experimental methodologies for their synthesis and biological evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Cyclobutane Scaffold in Drug Discovery

Small carbocyclic rings, such as cyclobutane, offer a unique three-dimensional architecture that can be exploited in drug design to optimize potency, selectivity, and pharmacokinetic properties. The inherent ring strain of the cyclobutane ring, approximately 26 kcal/mol, influences its chemical reactivity and conformational preferences, making it a valuable building block for creating novel chemical entities.[1] Derivatives of 3-methylcyclobutanecarboxylic acid serve as precursors and structural components for more complex molecules that have shown significant therapeutic potential.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[2][3][4] This pathway is integral to the pathogenesis of numerous inflammatory and autoimmune diseases, as well as certain cancers. The core components of this pathway are the Janus kinases (JAKs), which are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][3]

Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4]

Due to its central role in mediating the effects of pro-inflammatory cytokines, the JAK-STAT pathway has emerged as a major target for therapeutic intervention. Inhibition of one or more JAK isoforms can effectively dampen the inflammatory response, making JAK inhibitors a promising class of drugs for a range of diseases.[5]

Figure 1: The JAK-STAT Signaling Pathway.

Methylcyclobutane Derivatives as Janus Kinase Inhibitors

While direct biological activity data for 3-methylcyclobutanecarboxylic acid is scarce, the 3-methylcyclobutane moiety has been incorporated into several potent and selective JAK inhibitors. Patents have been filed for a series of 3-(3-methylcyclobutyl)propanenitrile derivatives that demonstrate JAK inhibitory activity and are proposed for the treatment of inflammatory diseases, autoimmune disorders, and cancer.[3][4][5][6]

A prominent example of a clinically advanced JAK inhibitor featuring a cyclobutane ring is Abrocitinib (PF-04965842). Abrocitinib is a selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[7][8] Its structure incorporates a cis-1,3-diaminocyclobutane core, highlighting the utility of cyclobutane scaffolds in designing selective kinase inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro potency of Abrocitinib and other representative JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Abrocitinib (PF-04965842) | JAK1 | 29 | [9][10] |

| JAK2 | 803 | [9][10] | |

| TYK2 | 1253 | [9] | |

| Tofacitinib | JAK1 | 112 | [11] |

| JAK2 | 20 | [11] | |

| JAK3 | 1 | [11] | |

| Baricitinib | JAK1 | 5.9 | [12] |

| JAK2 | 5.7 | [12] | |

| Ruxolitinib | JAK1 | 3.3 | [11] |

| JAK2 | 2.8 | [11] |

Table 1: In Vitro Potency of Selected JAK Inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key cyclobutane-containing intermediate and for a representative in vitro JAK kinase inhibition assay.

Synthesis of a Key Intermediate for Abrocitinib

The synthesis of Abrocitinib does not start from 3-methylcyclobutanecarboxylic acid, but rather from a related cyclobutane precursor, 3-oxocyclobutane-1-carboxylic acid. The following is a representative synthetic scheme for a key intermediate in the synthesis of Abrocitinib.[2][9]

Figure 2: Synthetic Workflow for a Key Abrocitinib Intermediate.

Step 1: Enzymatic Reductive Amination of a Ketoester The synthesis commences with a commercially available 3-oxocyclobutane-1-carboxylate derivative. This starting material undergoes an enzymatic reductive amination with methylamine to yield the corresponding cis-3-aminocyclobutane-1-carboxylate. This product is typically isolated as a salt, for example, a succinate salt, with a high diastereomeric ratio.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) The resulting aminocyclobutane is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable pyrrolopyrimidine electrophile, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the core structure of the JAK inhibitor.[2]

Step 3: Conversion to Hydroxamic Acid The ester functionality of the SNAr product is converted to the corresponding hydroxamic acid.[2]

Step 4: Lossen Rearrangement and Hydrolysis Activation of the hydroxamic acid, for instance with N,N'-carbonyldiimidazole (CDI), induces a Lossen rearrangement. Subsequent acidic hydrolysis yields the key cis-cyclobutanediamine intermediate, which can then be further functionalized to afford Abrocitinib.[2]

In Vitro JAK Kinase Inhibition Assay

The following is a generalized protocol for determining the IC50 of a test compound against a specific JAK isoform. This protocol is based on a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Figure 3: Experimental Workflow for an In Vitro JAK Kinase Assay.

Objective: To determine the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and calculate its IC50 value.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound dissolved in 100% DMSO

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a low-volume 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme/Substrate Addition: Prepare a solution of the JAK enzyme and its peptide substrate in kinase assay buffer. Add this solution to the wells containing the test compound.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions.

-

Signal Development: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate to allow the signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

Derivatives of 3-methylcyclobutanecarboxylic acid represent a valuable class of compounds, with the methylcyclobutane moiety serving as a key structural element in the design of potent and selective Janus kinase inhibitors. The clinical success of Abrocitinib underscores the therapeutic potential of incorporating this strained ring system into drug candidates targeting the JAK-STAT signaling pathway. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of 3-methylcyclobutanecarboxylic acid derivatives and their potential to yield next-generation therapeutics for a wide range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20110207754A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Abrocitinib [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | C17H18N6 | CID 17754772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. abrocitinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 12. tdcommons.org [tdcommons.org]

The Ascendant Role of Cyclobutane Carboxylic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in the medicinal chemist's armamentarium. Its unique conformational constraints and physicochemical properties offer a compelling strategy to address key challenges in drug design, including metabolic stability, target selectivity, and oral bioavailability. This technical guide provides an in-depth review of cyclobutane carboxylic acids, summarizing their synthesis, key applications, and the underlying biological pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Advantages in Drug Design

The cyclobutane ring's inherent strain energy of approximately 26.3 kcal/mol forces it into a puckered conformation, a stark contrast to the planar nature of many aromatic systems.[1][2] This three-dimensionality allows for a more precise spatial orientation of substituents, enabling enhanced interactions with protein binding pockets.[1] The incorporation of a cyclobutane moiety can lead to several desirable improvements in drug candidates:

-

Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can significantly improve a compound's pharmacokinetic profile.

-

Conformational Restriction: The rigid nature of the cyclobutane scaffold reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a biological target, leading to higher affinity.[1]

-

Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, including improved oral bioavailability.[3]

-

Bioisosterism: The cyclobutane ring can serve as a non-classical bioisostere for other chemical groups, offering a way to modulate a molecule's properties while retaining its biological activity.

A summary of the key physicochemical properties of cyclobutane carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [4][5] |

| Molecular Weight | 100.12 g/mol | [4][5][6] |

| Melting Point | -7.5 °C | [4][5] |

| Boiling Point | 195 °C | [4][5] |

| Density | 1.047 g/mL at 25 °C | [4][5] |

| pKa | 4.785 (at 25 °C) | [4][5] |

| Water Solubility | Slightly soluble | [4][5] |

Table 1: Physicochemical properties of cyclobutanecarboxylic acid.

Synthesis of Cyclobutane Carboxylic Acids

Several synthetic strategies have been developed to access cyclobutane carboxylic acids and their derivatives. The choice of method often depends on the desired substitution pattern and scalability.

Malonic Ester Synthesis and Decarboxylation

A classical and reliable method for the synthesis of unsubstituted cyclobutanecarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation.[7][8]

-

In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.

-

Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.

-

While stirring the contents of the flask, add the sodium ethoxide solution dropwise over 3-4 hours. The reaction is exothermic and may require occasional cooling to maintain a gentle reflux.

-

After the addition is complete, heat the mixture on a steam bath for 2 hours until it is neutral to phenolphthalein.

-

Remove the ethanol by distillation. Add 1 liter of water to the residue to dissolve the sodium bromide.

-

Separate the ester layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and distill to obtain diethyl cyclobutane-1,1-dicarboxylate.

-

Saponify the ester by refluxing with a solution of 112 g (2 moles) of potassium hydroxide in 700 ml of 95% ethanol for 3 hours.

-

Remove the ethanol by distillation and dissolve the residue in a minimum amount of hot water.

-

Acidify the solution with concentrated hydrochloric acid, which precipitates the 1,1-cyclobutanedicarboxylic acid.

-

Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

[2+2] Photocycloaddition

The [2+2] photocycloaddition of alkenes is a powerful and atom-economical method for the direct formation of the cyclobutane ring.[1][9][10][11] This reaction is typically carried out by irradiating a solution of the alkene(s) with UV light, often in the presence of a photosensitizer.[12]

-

Dissolve the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel.

-

If required, add a photosensitizer (e.g., benzophenone or acetone).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired cyclobutane derivative.

The following diagram illustrates a typical experimental workflow for the synthesis of cyclobutane carboxylic acid via malonic ester synthesis.

A typical workflow for the synthesis of cyclobutane carboxylic acid.

Cyclobutane Carboxylic Acids in Drug Discovery: Targeting the RORγt Pathway